molecular formula C15H18O2 B8085465 [(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate CAS No. 94135-75-8

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate

Cat. No.: B8085465
CAS No.: 94135-75-8
M. Wt: 230.30 g/mol
InChI Key: FKWGVMQNGUQXDN-PKLSXISYSA-N
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Description

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate is an organic compound that belongs to the class of cinnamic acid esters. It is characterized by the presence of a cinnamic acid moiety esterified with a 3-hexenyl group. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate typically involves the esterification of cinnamic acid with 3-hexenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Formation of cinnamic acid derivatives.

    Reduction: Formation of cinnamyl alcohol derivatives.

    Substitution: Formation of various substituted cinnamic acid esters.

Scientific Research Applications

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and reaction kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammation.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of [(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-Hexenyl acetate
  • cis-3-Hexenyl formate
  • cis-3-Hexenyl propionate
  • cis-3-Hexenyl butyrate

Uniqueness

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate is unique due to its combination of a cinnamic acid moiety and a 3-hexenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the fragrance and flavor industry.

Properties

IUPAC Name

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3/b4-3+,12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWGVMQNGUQXDN-PKLSXISYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCOC(=O)/C=C\C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-75-5
Record name 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-3-hexenyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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